Cas no 32752-29-7 (5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-)

5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)- structure
32752-29-7 structure
Nom du produit:5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-
Numéro CAS:32752-29-7
Le MF:C22H30O7
Mégawatts:406.469407558441
MDL:MFCD00056375
CID:309206
PubChem ID:499953

5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)- Propriétés chimiques et physiques

Nom et identifiant

    • 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-
    • Phorbol 13-acetate
    • 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4...
    • 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymet
    • PHORBOL 13-MONOACETATE
    • phorbol-13-acetate
    • 4a,7b,9-Trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-E]azulen-9a-yl acetate
    • Phorbol-13-acetat
    • phorbol-13acetate
    • [(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,14-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate
    • J-018863
    • PD006263
    • LMPR0104330003
    • 32752-29-7
    • 13-Acetylphorbol
    • DTXSID90954407
    • 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-
    • [trihydroxy-(hydroxymethyl)-tetramethyl-oxo-[?]yl] acetate
    • DB04376
    • NS00070880
    • Phorbol 12-Monoacetate
    • CHEMBL1235429
    • (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate
    • 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 1,1a-alpha,1b-beta,4,4a,7a-alpha,7b,8,9,9a-decahydro-4a-alpha,7b-alpha,9-beta,9a-alpha-tetrahydroxy-3-hydroxymethyl-1,1,6,8-alpha-tetramethyl-, 9a-acetate
    • AKOS025287641
    • Q27095178
    • 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one, 9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-
    • CHEBI:45127
    • Phorbol-13-acetic acid
    • (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa(3,4)benzo(1,2-e)azulen-9a-yl acetate
    • ((1S,2S,6R,10S,11R,13S,14R,15R)-1,6,14-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo(8.5.0.02,6.011,13)pentadeca-3,8-dienyl) acetate
    • Phorbol 13-acetic acid
    • 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one, 9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, [1aR-(1a.alpha.,1b.beta.,4a.beta.,7a.alpha.,7b.alpha.,8.alpha.,9.beta.,9a.alpha.)]-
    • Phorbol 13-monoacetic acid
    • MDL: MFCD00056375
    • Piscine à noyau: InChI=1S/C22H30O7/c1-10-6-15-20(27,17(10)25)8-13(9-23)7-14-16-19(4,5)22(16,29-12(3)24)18(26)11(2)21(14,15)28/h6-7,11,14-16,18,23,26-28H,8-9H2,1-5H3
    • La clé Inchi: SDSVJYOOAPRSDA-UHFFFAOYSA-N
    • Sourire: OCC1CC2(C(C(=CC2C2(O)C(C3C(C)(C)C3(OC(=O)C)C(C2C)O)C=1)C)=O)O

Propriétés calculées

  • Qualité précise: 406.199153g/mol
  • Charge de surface: 0
  • XLogP3: -0.3
  • Nombre de donneurs de liaisons hydrogène: 4
  • Nombre de récepteurs de liaison hydrogène: 7
  • Nombre de liaisons rotatives: 3
  • Masse isotopique unique: 406.199153g/mol
  • Masse isotopique unique: 406.199153g/mol
  • Surface topologique des pôles: 124Ų
  • Comptage des atomes lourds: 29
  • Complexité: 857
  • Comptage atomique isotopique: 0
  • Nombre de stéréocentres atomiques définis: 8
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Nombre d'unités de liaison covalente: 1
  • Charge de surface: 0
  • Nombre d'tautomères: 3

Propriétés expérimentales

  • Couleur / forme: Powder
  • Dense: 1.4±0.1 g/cm3
  • Point d'ébullition: 582.4±50.0 °C at 760 mmHg
  • Point d'éclair: 200.2±23.6 °C
  • Le PSA: 124.29000
  • Le LogP: 0.50090
  • Solubilité: Impossible à utiliser
  • Pression de vapeur: 0.0±3.7 mmHg at 25°C

5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)- Informations de sécurité

5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)- PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Cooke Chemical
LN1691454-5mg
PHORBOL13-ACETATE
32752-29-7 HPLC≥95%
5mg
RMB 3440.00 2025-02-20
TargetMol Chemicals
TN4768-1 mL * 10 mM (in DMSO)
Phorbol 13-acetate
32752-29-7 98%
1 mL * 10 mM (in DMSO)
¥ 3660 2023-09-15
TargetMol Chemicals
TN4768-1 ml * 10 mm
Phorbol 13-acetate
32752-29-7
1 ml * 10 mm
¥ 3660 2024-07-19
TargetMol Chemicals
TN4768-5 mg
Phorbol 13-acetate
32752-29-7 98%
5mg
¥ 3,560 2023-07-10
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4768-1 mg
Phorbol 13-acetate
32752-29-7
1mg
¥2595.00 2022-04-26
TargetMol Chemicals
TN4768-5mg
Phorbol 13-acetate
32752-29-7
5mg
¥ 3560 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P58980-5 mg
5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-
32752-29-7
5mg
¥5120.0 2021-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-507134-1 mg
Phorbol 13-acetate,
32752-29-7
1mg
¥3,384.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-507134-1mg
Phorbol 13-acetate,
32752-29-7
1mg
¥3384.00 2023-09-05
A2B Chem LLC
AF57465-5mg
PHORBOL 13-ACETATE
32752-29-7
5mg
$635.00 2024-04-20

5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)- Méthode de production

5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)- Littérature connexe

Articles recommandés

Fournisseurs recommandés
Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Xiamen PinR Bio-tech Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Zhangzhou Sinobioway Peptide Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Suzhou Senfeida Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Heyuan Broad Spectrum Biotechnology Co., Ltd
Handan Zechi Trading Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot